

# Reproducibility of ENMD-2076 Tartrate's effects across different laboratories

**Author:** BenchChem Technical Support Team. **Date:** December 2025

| <i>Compound of Interest</i> |                    |
|-----------------------------|--------------------|
| Compound Name:              | ENMD-2076 Tartrate |
| Cat. No.:                   | B1671335           |
| <a href="#">Get Quote</a>   |                    |

## Reproducibility of ENMD-2076 Tartrate's Effects: A Comparative Guide

ENMD-2076 is an orally active small molecule kinase inhibitor with a multifaceted mechanism of action targeting key pathways in tumor growth and survival, including angiogenesis, proliferation, and cell cycle regulation.<sup>[1]</sup> Its primary targets include Aurora A kinase, as well as kinases involved in angiogenesis such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs).<sup>[1]</sup> This guide provides a comparative overview of the reported effects of ENMD-2076 across various preclinical and clinical studies, offering insights into its reproducibility and therapeutic potential.

## Preclinical Efficacy Across Different Cancer Cell Lines

The anti-proliferative activity of ENMD-2076 has been evaluated in a wide range of human solid tumor and hematopoietic cancer cell lines. The half-maximal inhibitory concentration (IC<sub>50</sub>) values, a measure of drug potency, have been reported in multiple studies, providing a basis for comparing its efficacy across different laboratory settings.

| Cell Line             | Cancer Type          | IC50 (μmol/L) | Reference |
|-----------------------|----------------------|---------------|-----------|
| Solid Tumors          |                      |               |           |
| HT29                  | Colon Carcinoma      | ~0.1 - 0.2    | [1]       |
| A375                  | Melanoma             | ~0.1 - 0.2    | [1]       |
| MDA-MB-468            | Breast Cancer (TNBC) | Not Specified | [2]       |
| MDA-MB-231            | Breast Cancer (TNBC) | Not Specified | [2]       |
| Hematopoietic Cancers |                      |               |           |
| MV4;11                | Leukemia             | 0.025         | [3]       |
| IM9                   | Multiple Myeloma     | 2.99 - 7.06   | [4]       |
| ARH-77                | Multiple Myeloma     | 2.99 - 7.06   | [4]       |
| U266                  | Multiple Myeloma     | 2.99 - 7.06   | [4]       |
| RPMI 8226             | Multiple Myeloma     | 2.99 - 7.06   | [4]       |
| MM.1S                 | Multiple Myeloma     | 2.99 - 7.06   | [4]       |
| MM.1R                 | Multiple Myeloma     | 2.99 - 7.06   | [4]       |
| NCI-H929              | Multiple Myeloma     | 2.99 - 7.06   | [4]       |
| Other                 |                      |               |           |
| HUVEC                 | Endothelial Cells    | 0.15          | [3]       |

Note: IC50 values can vary between laboratories due to differences in assay conditions (e.g., cell density, incubation time). The data presented here is for comparative purposes.

## In Vivo Antitumor Activity in Xenograft Models

The efficacy of ENMD-2076 has been consistently demonstrated in various preclinical tumor xenograft models. Treatment with ENMD-2076 has been shown to induce tumor growth

inhibition, and in some cases, regression.

| Xenograft Model  | Cancer Type          | Treatment Regimen                         | Outcome                                                | Reference |
|------------------|----------------------|-------------------------------------------|--------------------------------------------------------|-----------|
| Breast           | Breast Cancer        | Not Specified                             | Regression or complete inhibition of tumor growth      | [1]       |
| Colon            | Colon Cancer         | 100 or 200 mg/kg orally daily for 28 days | Initial tumor growth inhibition followed by regression | [5]       |
| Melanoma         | Melanoma             | Not Specified                             | Regression or complete inhibition of tumor growth      | [1]       |
| Leukemia         | Leukemia             | Not Specified                             | Regression or complete inhibition of tumor growth      | [1]       |
| Multiple Myeloma | Multiple Myeloma     | Not Specified                             | Regression or complete inhibition of tumor growth      | [1]       |
| MDA-MB-468       | Breast Cancer (TNBC) | Not Specified                             | Static growth for 40 days of treatment                 | [2]       |
| MDA-MB-231       | Breast Cancer (TNBC) | 100 mg/kg                                 | Tumor growth inhibition                                | [2]       |

## Clinical Trial Outcomes

ENMD-2076 has been evaluated in several clinical trials for various cancer types. The results, while not directly comparing across labs in a controlled manner, provide real-world data on its efficacy and safety profile in different patient populations and clinical settings.

| Trial ID      | Cancer Type                       | Phase    | Key Findings                                                                                                                                                     | Reference |
|---------------|-----------------------------------|----------|------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Not Specified | Platinum-Resistant Ovarian Cancer | Phase II | Progression-free survival (PFS) rate at 6 months was 22%; median time to progression of 3.6 months.                                                              | [6]       |
| NCT01914510   | Ovarian Clear Cell Carcinoma      | Phase II | Overall 6-month PFS rate was 22%. Best response was partial response for 3 patients and stable disease for 26 patients.                                          | [7][8]    |
| Not Specified | Advanced Fibrolamellar Carcinoma  | Phase II | One patient (3%) had a partial response and 57% of patients had stable disease.                                                                                  | [9]       |
| Not Specified | Relapsed/Refractory AML or CMML   | Phase I  | One patient achieved a complete remission with incomplete count recovery (CRI), three experienced a morphologic leukemia-free state. Recommended phase 2 dose is | [10]      |

|               |                       |         |                                                                                                                                                        |      |
|---------------|-----------------------|---------|--------------------------------------------------------------------------------------------------------------------------------------------------------|------|
| Not Specified | Advanced Solid Tumors | Phase I | 225 mg orally once daily.                                                                                                                              |      |
|               |                       |         | Showed promising antitumor activity, particularly in ovarian cancer. Recommended phase 2 dose is 160 mg/m <sup>2</sup> administered orally once daily. | [11] |

## Experimental Protocols

To ensure the reproducibility of experimental findings, detailed methodologies are crucial. Below are summaries of common protocols used in the evaluation of ENMD-2076.

### Cell Proliferation Assays

- Method: The anti-proliferative effect of ENMD-2076 is commonly measured using a sulforhodamine B (SRB) assay.
- Procedure:
  - Adherent tumor cell lines are plated at a density of 500 cells per well in a 96-well plate.
  - Non-adherent leukemia-derived cell lines are plated at 5,000 cells per well.
  - Cells are incubated with varying concentrations of ENMD-2076 (e.g., 0.3 nmol/L to 125 µmol/L) for 96 hours.
  - Cellular proliferation is measured using the SRB assay, which quantifies total protein content as an indicator of cell number.[1]

### In Vivo Xenograft Studies

- Animal Models: NCr nude or CB.17 SCID mice are commonly used.
- Procedure:
  - $2 \times 10^6$  to  $30 \times 10^6$  cancer cells mixed with Matrigel are injected subcutaneously.
  - Tumors are allowed to grow to a specified size (e.g., 500–750 mm<sup>3</sup>).
  - Mice are treated with a single oral dose of ENMD-2076 in water.
  - Tumor growth is monitored and compared to a vehicle-treated control group.[\[1\]](#)

## Signaling Pathways and Experimental Workflow

The following diagrams illustrate the mechanism of action of ENMD-2076 and a typical experimental workflow for its evaluation.

[Click to download full resolution via product page](#)

Caption: Mechanism of action of **ENMD-2076 tartrate**.

[Click to download full resolution via product page](#)

Caption: Typical preclinical evaluation workflow for ENMD-2076.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [aacrjournals.org](http://aacrjournals.org) [aacrjournals.org]
- 2. [aacrjournals.org](http://aacrjournals.org) [aacrjournals.org]
- 3. [medchemexpress.com](http://medchemexpress.com) [medchemexpress.com]
- 4. [selleckchem.com](http://selleckchem.com) [selleckchem.com]
- 5. Assessment of the in vivo antitumor effects of ENMD-2076, a novel multitargeted kinase inhibitor, against primary and cell line-derived human colorectal cancer xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ENMD-2076, an oral inhibitor of angiogenic and proliferation kinases, has activity in recurrent, platinum resistant ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Clinical and Molecular Phase II Trial of Oral ENMD-2076 in Ovarian Clear Cell Carcinoma (OCCC): A Study of the Princess Margaret Phase II Consortium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Phase II Multicenter, Open-Label Study of Oral ENMD-2076 for the Treatment of Patients with Advanced Fibrolamellar Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A phase I trial of the aurora kinase inhibitor, ENMD-2076, in patients with relapsed or refractory acute myeloid leukemia or chronic myelomonocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phase I safety, pharmacokinetic, and pharmacodynamic study of ENMD-2076, a novel angiogenic and Aurora kinase inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Reproducibility of ENMD-2076 Tartrate's effects across different laboratories]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1671335#reproducibility-of-enmd-2076-tartrate-s-effects-across-different-laboratories>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)